methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Description
Methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a 2-amino-4-methylthiazole moiety at position 3. The triazole ring is further connected via a thioether linkage to a methyl benzoate group. The integration of a thiazole ring, which often enhances bioavailability and target binding, positions this compound as a candidate for further therapeutic exploration.
Properties
IUPAC Name |
methyl 4-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-9-23-15(14-11(2)20-17(19)27-14)21-22-18(23)26-10-12-5-7-13(8-6-12)16(24)25-3/h4-8H,1,9-10H2,2-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMKYRJLSWOJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews its biological activity, synthesis pathways, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features several pharmacologically relevant substructures:
- Methyl ester : Contributes to solubility and bioavailability.
- Triazole ring : Known for its antifungal and antibacterial properties.
- Thiazole moiety : Associated with various bioactivities including antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the triazole and thiazole rings enhances the compound's ability to inhibit microbial growth.
A study highlighted that derivatives of triazoles showed extensive antifungal activity against various strains, indicating the potential of this compound in developing new antifungal agents .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Similar thiazole and triazole derivatives have been reported to exhibit chemopreventive effects. The mechanism often involves the inhibition of specific enzymatic pathways that are crucial for cancer cell proliferation .
Structure–Activity Relationship (SAR)
The biological activity can be correlated with the structural features of the compound:
| Compound Feature | Biological Activity |
|---|---|
| Triazole ring | Antifungal, antibacterial |
| Thiazole moiety | Anticancer, antimicrobial |
| Allyl group | Enhances bioactivity |
Synthesis Pathways
The synthesis of this compound can be achieved through several synthetic routes. These methods typically involve:
- Formation of the thiazole and triazole rings through cyclization reactions.
- Introduction of the allyl group via nucleophilic substitution.
- Esterification to form the final product.
These synthetic approaches ensure high yields and purity of the compound .
Study on Antimicrobial Activity
In a recent study evaluating various triazole derivatives, it was found that methyl 4-{([4-allyl-(2-amino-thiazol)]thio)methyl}benzoate exhibited moderate to strong inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Evaluation of Anticancer Potential
Another study investigated the anticancer properties of similar thiazole-triazole compounds against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Molecular Attributes
Key Observations:
- The main compound distinguishes itself through the dual heterocyclic system (triazole + thiazole), which is absent in simpler analogs like the phenyl-substituted triazole in .
- The 2-amino-4-methylthiazole moiety could facilitate hydrogen bonding with biological targets, a feature absent in thiadiazole-based analogs (e.g., ) .
Anticonvulsant Potential
Schiff base derivatives (BTBO1-BTBO13) demonstrated anticonvulsant activity in rodent models, attributed to their thiazole-oxazolone hybrids . While the main compound shares a thiazole component, its triazole-thiazole architecture may offer synergistic effects, though direct evidence is lacking.
Antimicrobial Activity
1,2,4-Triazole-thiazole hybrids, such as those in , exhibit antimicrobial properties due to sulfur-mediated electron interactions and heterocyclic stability . The main compound’s 2-amino group on the thiazole could further enhance bacterial membrane disruption, analogous to aminothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
